Methiozolin

Catalog No.
S642762
CAS No.
403640-27-7
M.F
C17H17F2NO2S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methiozolin

CAS Number

403640-27-7

Product Name

Methiozolin

IUPAC Name

5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole

Molecular Formula

C17H17F2NO2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3

InChI Key

OPEJGICLTMWFNQ-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F

Synonyms

methiozolin

Canonical SMILES

CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F

Methiozolin is a novel selective systemic herbicide primarily used for the control of annual bluegrass (Poa annua L.) and large crabgrass (Digitaria sanguinalis) in various turfgrass settings, including golf courses. It operates both pre- and post-emergence, effectively targeting specific weed species without harming desirable grass types. The compound has gained attention due to its unique mechanism of action, which remains partially understood but is suspected to involve inhibition of fatty-acid synthesis and possibly other metabolic pathways .

Methiozolin exhibits significant biological activity as a herbicide. It has been shown to inhibit root growth in Arabidopsis thaliana with a growth reduction concentration (GR50) of approximately 8 nM and complete arrest of apical meristem growth at concentrations exceeding 500 nM. The herbicide affects chlorophyll and alpha-tocopherol levels minimally, indicating that its primary action may not directly involve pigment synthesis but rather cellular proliferation . Additionally, methiozolin has been linked to developmental toxicity in animal studies, suggesting potential implications for non-target organisms at high exposure levels .

The synthesis of methiozolin involves several steps, typically utilizing a mixed solvent system that includes both water and organic solvents such as benzene or toluene. The process aims to produce high-purity methiozolin suitable for agricultural applications. Detailed methodologies can be found in patent literature, which outlines various synthetic routes and conditions necessary for optimal yield and purity .

Methiozolin is primarily applied in turf management, particularly on golf courses where control of annual bluegrass is critical. Its selective nature allows for effective weed management without damaging the turfgrass. Furthermore, ongoing research is exploring its potential applications in other agricultural settings, potentially expanding its utility beyond turf management .

Interaction studies have indicated that methiozolin may share similarities with other herbicides, particularly cinmethylin, which also inhibits fatty-acid synthesis. Both compounds exhibit comparable physiological effects on treated plants, although methiozolin's specific binding characteristics and metabolic pathways may differ slightly from those of cinmethylin. These interactions highlight the importance of understanding herbicide behavior in complex biological systems to predict their environmental impact and efficacy .

Methiozolin has several similar compounds that share some characteristics regarding their mechanisms of action or applications in agriculture:

CompoundMechanism of ActionUnique Features
CinmethylinInhibits fatty-acid synthesisKnown for its efficacy against various grassy weeds
ProdiamineInhibits root growthBroad-spectrum pre-emergent herbicide
PendimethalinInhibits cell divisionWidely used for annual grass control
IsoxabenDisrupts cell wall biosynthesisEffective against broadleaf weeds

Methiozolin's uniqueness lies in its selective action against specific weed species while minimizing harm to turfgrass varieties, alongside its novel mechanism that is still being investigated .

XLogP3

4

Wikipedia

Methiozolin

Dates

Modify: 2023-08-15

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